FXR Transactivation: Reduced Activity vs. 12α-Epimers
In a direct head-to-head comparison using a cell-based FXR response element-driven luciferase reporter assay in CV-1 cells, the 12β-epimer of deoxycholic acid (3α,12β-dihydroxy-5β-cholanoic acid; lagodeoxycholic acid) exhibited less than half the FXR transactivation activity of deoxycholic acid (3α,12α-dihydroxy-5β-cholanoic acid; DCA) [1]. In the same study, the 3β-epimer of lithocholic acid (the closest monohydroxy analog to the target compound) accounted for only 30% of the activity of lithocholic acid (3α-hydroxy-5β-cholanoic acid; LCA) [1]. The authors concluded that 'bulky substituents, whether hydroxyl groups or alkyl residues, at the β-position of cholanoids decrease their ability to activate FXR' [1]. For 12β-hydroxy-5β-cholan-24-oic acid, which bears a single 12β-hydroxyl group and lacks the 3α-hydroxyl present in LCA or DCA, the combined absence of a 3α-OH and presence of a 12β-OH is predicted to produce an FXR activation profile distinct from both LCA and DCA, making it a valuable tool for deconvoluting the contribution of C-12 stereochemistry to FXR signaling.
| Evidence Dimension | FXR transactivation activity (luciferase reporter assay) |
|---|---|
| Target Compound Data | 12β-epimer of DCA: less than half the activity of DCA [class-level inference for target compound] |
| Comparator Or Baseline | Deoxycholic acid (DCA, 3α,12α-dihydroxy): full activity (defined as 100% reference); Lithocholic acid (LCA, 3α-hydroxy): full activity; 3β-epimer of LCA: 30% of LCA activity |
| Quantified Difference | 12β-epimer activity <50% of DCA; 3β-epimer activity = 30% of LCA; β-hydroxyl orientation consistently diminishes FXR activation |
| Conditions | CV-1 cells transfected with human FXR expression plasmid and FXR response element-driven luciferase reporter; ligands tested at 50 μM; Fujino et al., J. Lipid Res. 2004, Fig. 3A and 3B |
Why This Matters
For researchers selecting a bile acid probe to study FXR-mediated gene regulation, the 12β-hydroxy configuration provides a distinct pharmacological fingerprint — reduced agonism versus 12α-epimers — enabling dissection of stereochemistry-dependent receptor activation mechanisms that cannot be achieved with common 12α-hydroxy bile acids.
- [1] Fujino T, Une M, Imanaka T, Inoue K, Nishimaki-Mogami T. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation. J Lipid Res. 2004;45(1):132-138. doi:10.1194/jlr.M300215-JLR200. PMID: 13130122. View Source
